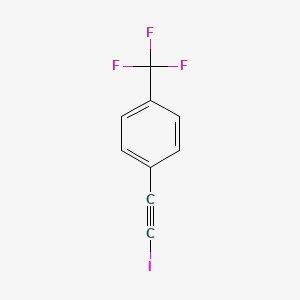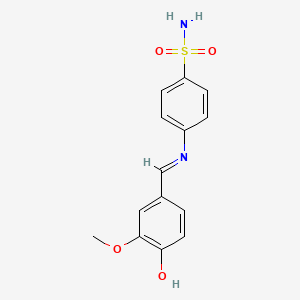
Allyphenyline oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'oxalate d'allyphényline est un composé chimique connu pour ses puissantes propriétés pharmacologiques. C'est une poudre blanche à beige de formule empirique C14H18N2O · C2H2O4 et d'un poids moléculaire de 320,34. Ce composé est un agoniste puissant des récepteurs α2C-adrénergiques / sérotonine 5-HT1A et un antagoniste des récepteurs α2A-adrénergiques, présentant des activités anxiolytiques et antidépressives .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'oxalate d'allyphényline implique la réaction du 2-(1-(2-allylphénoxy)éthyl)-4,5-dihydro-1H-imidazole avec l'acide oxalique. La réaction se produit généralement dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le composé est ensuite purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥ 98 % .
Méthodes de production industrielle : La production industrielle de l'oxalate d'allyphényline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température, la pression et le pH, afin d'optimiser le rendement et la pureté. Le produit final est soumis à des mesures rigoureuses de contrôle de la qualité afin de garantir la constance et la conformité aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : L'oxalate d'allyphényline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'oxalate d'allyphényline en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction du produit de substitution souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .
Applications De Recherche Scientifique
L'oxalate d'allyphényline a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété, de la dépression et des symptômes de sevrage aux opioïdes et à l'alcool.
Industrie : Utilisé dans le développement de nouveaux médicaments et comme composant dans diverses formulations chimiques
5. Mécanisme d'action
Le mécanisme d'action de l'oxalate d'allyphényline implique son interaction avec des cibles moléculaires spécifiques :
Récepteurs α2C-adrénergiques : L'oxalate d'allyphényline agit comme un agoniste, activant ces récepteurs et conduisant à des effets anxiolytiques.
Récepteurs 5-HT1A : Le composé agit également comme un agoniste à ces récepteurs, contribuant à son activité antidépressive.
Récepteurs α2A-adrénergiques : L'oxalate d'allyphényline fonctionne comme un antagoniste à ces récepteurs, ce qui peut moduler son profil pharmacologique global.
Composés similaires :
Chlorhydrate de lofexidine : Un autre agoniste des récepteurs α2-adrénergiques utilisé dans le traitement du sevrage aux opioïdes.
Carbimazole : Un composé présentant des caractéristiques structurelles similaires, mais des propriétés pharmacologiques différentes.
BAZ2-ICR : Un inhibiteur sélectif avec des activités biologiques distinctes.
Unicité : L'oxalate d'allyphényline est unique en raison de sa double action en tant qu'agoniste des récepteurs α2C-adrénergiques / sérotonine 5-HT1A et antagoniste des récepteurs α2A-adrénergiques. Cette combinaison d'activités contribue à ses puissants effets anxiolytiques et antidépresseurs, ce qui en fait un composé précieux à la fois en recherche et dans des contextes thérapeutiques .
Mécanisme D'action
The mechanism of action of allyphenyline oxalate involves its interaction with specific molecular targets:
α2C-Adrenoceptors: this compound acts as an agonist, activating these receptors and leading to anxiolytic effects.
5-HT1A Receptors: The compound also acts as an agonist at these receptors, contributing to its antidepressant activity.
α2A-Adrenoceptors: this compound functions as an antagonist at these receptors, which may modulate its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Lofexidine hydrochloride: Another α2-adrenoceptor agonist used in the treatment of opioid withdrawal.
Carbimazole: A compound with similar structural features but different pharmacological properties.
BAZ2-ICR: A selective inhibitor with distinct biological activities.
Uniqueness: Allyphenyline oxalate is unique due to its dual action as an α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist. This combination of activities contributes to its potent anxiolytic and antidepressant effects, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
oxalic acid;2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6) |
Clé InChI |
JYZGXSWKEOEVHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)


![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040627.png)



![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)





